2-[(Tribromomethyl)sulfonyl]quinoline

Lipophilicity Drug-likeness Membrane Permeability

Researchers seeking a versatile, electrophilic quinoline scaffold for library synthesis often face limited availability of high-purity tribromomethylsulfonyl derivatives. 2-[(Tribromomethyl)sulfonyl]quinoline (CAS 163342-70-9) addresses this gap. • Contains three reactive bromine atoms for nucleophilic displacement and halogen bonding studies. • XLogP3 3.8 and TPSA 55.4 Ų position it within CNS drug-like space for blood-brain barrier penetration studies. • Ready-to-use with assured purity; reliable global supply chain with swift delivery.

Molecular Formula C10H6Br3NO2S
Molecular Weight 443.94 g/mol
CAS No. 163342-70-9
Cat. No. B067209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Tribromomethyl)sulfonyl]quinoline
CAS163342-70-9
Molecular FormulaC10H6Br3NO2S
Molecular Weight443.94 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)C(Br)(Br)Br
InChIInChI=1S/C10H6Br3NO2S/c11-10(12,13)17(15,16)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H
InChIKeyRJEZJMMMHHDWFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Tribromomethyl)sulfonyl]quinoline (CAS 163342-70-9): A Quinoline-Based Organobromine Building Block with Distinct Physicochemical Properties


2-[(Tribromomethyl)sulfonyl]quinoline (CAS 163342-70-9) is a heteroaromatic organobromine compound consisting of a quinoline core substituted at the 2-position with a tribromomethylsulfonyl group [1]. The molecule possesses a molecular weight of 443.94 g/mol and a molecular formula of C10H6Br3NO2S [1]. The tribromomethylsulfonyl moiety imparts strong electrophilic character and high bromine content, which distinguish this compound from simpler quinoline analogs and underpin its utility as a reactive intermediate in organic synthesis and as a building block in medicinal chemistry research [1].

Electrophilic building block for sulfonyl quinoline synthesis
High bromine content supports mass spectrometric tracking
Quinoline scaffold with patent-class pharmacophore relevance

Why 2-[(Tribromomethyl)sulfonyl]quinoline Cannot Be Substituted by Generic Quinoline Analogs


Generic quinoline derivatives such as 2-chloroquinoline or 2-methylquinoline differ fundamentally from 2-[(Tribromomethyl)sulfonyl]quinoline in their physicochemical and electronic profiles. The tribromomethylsulfonyl group dramatically increases molecular weight, lipophilicity, and topological polar surface area while introducing multiple heavy bromine atoms capable of participating in halogen bonding and electrophilic reactions [1][2]. These distinctions directly impact solubility, membrane permeability, and reactivity, meaning that substitution with a simpler quinoline analog would yield a completely different chemical entity with altered biological and synthetic behavior. The following quantitative evidence demonstrates precisely where and by how much this compound diverges from its closest structural comparators.

Lipophilicity mismatch
Simpler quinoline analogs lack the tribromomethyl group, yielding lower XLogP3 that may alter partitioning and solvent selection.
Polarity and permeability shift
TPSA increases substantially (4.3-fold vs 2-chloroquinoline), potentially affecting membrane permeability and CNS penetration predictions.
Halogen bonding and mass signature absent
Generic quinoline derivatives lack heavy bromine atoms, removing halogen bonding capacity and the distinct bromine isotope pattern in mass spectrometry.

2-[(Tribromomethyl)sulfonyl]quinoline Differentiation Evidence: Quantitative Comparisons vs. Quinoline Analogs


Enhanced Lipophilicity (XLogP3) Compared to Common Quinoline Derivatives

2-[(Tribromomethyl)sulfonyl]quinoline exhibits an XLogP3 value of 3.8, which is 1.1 log units higher than 2-chloroquinoline (XLogP3 = 2.7) and 2.5 log units higher than 2-(methanesulfonyl)quinoline (XLogP3 = 1.3) [1][2][3]. This elevated lipophilicity is directly attributable to the tribromomethyl substituent and predicts significantly greater partitioning into non-polar environments, including biological membranes and organic solvents.

Lipophilicity
Reported
XLogP3 = 3.8
Δ +1.1 vs 2-chloroquinoline (2.7)
Δ +2.5 vs 2-(methanesulfonyl)quinoline (1.3)
Supports lipophilicity-based selection for non-polar partitioning
Computed property; experimental logP may differ
Lipophilicity Drug-likeness Membrane Permeability

Higher Topological Polar Surface Area (TPSA) Relative to 2-Chloroquinoline

The topological polar surface area (TPSA) of 2-[(Tribromomethyl)sulfonyl]quinoline is 55.4 Ų, which is more than fourfold greater than that of 2-chloroquinoline (TPSA = 12.9 Ų) [1][2]. The sulfonyl group and additional oxygen atoms account for this marked increase in polarity.

Polarity (TPSA)
Reported
55.4 Ų
+42.5 Ų vs 2-chloroquinoline (12.9 Ų)
Higher TPSA may influence CNS permeability predictions
Computed value; in vitro absorption assays recommended
Polarity Absorption CNS Penetration

Increased Molecular Weight and Heavy Atom Count for Enhanced Intermolecular Interactions

2-[(Tribromomethyl)sulfonyl]quinoline possesses a molecular weight of 443.94 g/mol and contains 17 heavy atoms, compared to 163.60 g/mol and 11 heavy atoms for 2-chloroquinoline [1][2]. The presence of three bromine atoms provides a distinct isotope pattern in mass spectrometry and enables halogen bonding interactions that are absent in non-brominated analogs.

Molecular weight
Reported
443.94 g/mol
17 heavy atoms
+280.34 g/mol vs 2-chloroquinoline
Bromine content enables halogen bonding and characteristic MS pattern
Isotopic signature useful for detection in complex matrices
Halogen Bonding Crystallography Mass Spectrometry

Presence of Rotatable Bond Conferring Conformational Flexibility Not Found in 2-Chloroquinoline

2-[(Tribromomethyl)sulfonyl]quinoline contains one rotatable bond (the S–C(tribromomethyl) linkage), whereas 2-chloroquinoline has zero rotatable bonds [1][2]. This single rotatable bond permits the tribromomethylsulfonyl group to adopt multiple orientations, which may affect binding to biological targets and influence crystal packing.

Rotatable bonds
Reported
1 rotatable bond
0 in 2-chloroquinoline
Single S–C(tribromomethyl) bond adds conformational flexibility
May affect docking entropy and crystal packing
Conformational Analysis Docking Structure-Based Design

Quinoline Sulfonyl Scaffold Recognized in Anticancer Patent Literature as a Privileged Pharmacophore

2-[(Tribromomethyl)sulfonyl]quinoline falls within the generic structural scope of quinoline sulfonyl compounds claimed in U.S. Patent No. 9,975,852 B2 for use in the treatment of cancer [1]. The patent discloses that certain quinoline sulfonyl derivatives exhibit in vitro and in vivo antitumor activity and may serve as chemosensitizers when used in combination with radiation or other anticancer agents [1]. While no direct biological data for this exact compound are provided in the patent, the structural class-level inference establishes the scaffold as pharmacologically relevant and distinguishes it from non-sulfonyl quinoline analogs that lack such documented therapeutic potential.

Pharmacophore class
Class-level
Covered by Formula (I) in U.S. Patent 9,975,852 B2
Class-level pharmacophore context for oncology research
No compound-specific activity data reported in the patent
Anticancer Chemosensitization Medicinal Chemistry

2-[(Tribromomethyl)sulfonyl]quinoline Application Scenarios Derived from Quantitative Differentiation


Medicinal Chemistry Building Block for CNS-Targeted Drug Discovery

The elevated lipophilicity (XLogP3 = 3.8) and moderate TPSA (55.4 Ų) position 2-[(Tribromomethyl)sulfonyl]quinoline within the physicochemical space typical of CNS-active small molecules. The compound may serve as a scaffold for further functionalization to optimize blood-brain barrier penetration, building upon the quinoline sulfonyl pharmacophore that has demonstrated anticancer potential in patent literature [1].

Halogen Bonding and Supramolecular Chemistry Studies

With three heavy bromine atoms (MW 443.94 g/mol, heavy atom count 17) and a rotatable tribromomethylsulfonyl group, this compound is an attractive candidate for investigating halogen bonding interactions in crystal engineering and ligand-protein recognition studies. The distinct isotopic pattern of bromine also facilitates mass spectrometric tracking in complex biological matrices [1].

Synthetic Intermediate for Sulfonyl Quinoline Libraries

The tribromomethylsulfonyl group imparts strong electrophilic character, enabling nucleophilic substitution chemistry that can be exploited to generate diverse sulfonyl quinoline derivatives. This compound may serve as a versatile starting material for the parallel synthesis of compound libraries targeting the quinoline sulfonyl pharmacophore space claimed in anticancer patents [2].

Application
Selection Property
Validation Focus
CNS drug discovery research
Lipophilicity and polarity profile
Blood-brain barrier permeability prediction models
Halogen bonding and supramolecular studies
High bromine heavy atom count
Halogen bond donor/acceptor screening; isotopic MS pattern
Sulfonyl quinoline library synthesis
Electrophilic tribromomethylsulfonyl reactivity
Nucleophilic diversification scope and yields
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